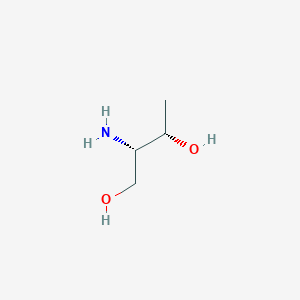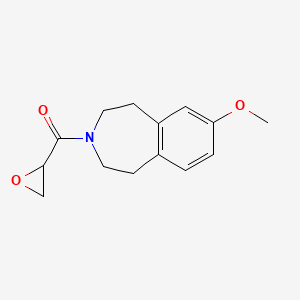
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone, also known as WAY-100635, is a selective antagonist of the 5-HT1A receptor. It is widely used in scientific research to understand the role of the serotonin system in various physiological and pathological conditions.
Mechanism of Action
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone reduces the activity of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and improve mood in animal models. It has also been shown to improve cognitive function in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
The main advantage of using (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to specifically target the serotonin system without affecting other neurotransmitter systems. Additionally, (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has a long half-life, which allows for prolonged experiments. However, the main limitation of using (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is its cost, which can be prohibitive for some researchers. Additionally, the compound has low solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for research involving (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. One area of interest is the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression and anxiety disorders. Additionally, there is interest in developing new drugs that target the serotonin system for the treatment of these disorders. Another area of interest is the role of the serotonin system in the regulation of appetite and metabolism, which may have implications for the treatment of obesity and metabolic disorders. Finally, there is interest in developing new imaging techniques to study the activity of the serotonin system in vivo, which may provide new insights into its role in health and disease.
Conclusion:
In conclusion, (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is a selective antagonist of the 5-HT1A receptor that is widely used in scientific research to understand the role of the serotonin system in various physiological and pathological conditions. Its selectivity and long half-life make it a valuable tool for researchers, although its cost and low solubility in water can be limiting factors. There are several future directions for research involving (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone, including the development of new drugs targeting the serotonin system and the use of new imaging techniques to study its activity in vivo.
Synthesis Methods
The synthesis of (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with epichlorohydrin in the presence of potassium carbonate. The resulting product is then reacted with 2,2-dimethoxypropane and trifluoroacetic acid to form the final compound, (7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is widely used in scientific research to understand the role of the serotonin system in various physiological and pathological conditions. It has been used to study the effect of serotonin on mood, anxiety, and cognition. It has also been used to investigate the role of serotonin in the pathophysiology of depression, anxiety disorders, and schizophrenia. Additionally, it has been used to evaluate the efficacy of new drugs targeting the serotonin system.
properties
IUPAC Name |
(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-12-3-2-10-4-6-15(7-5-11(10)8-12)14(16)13-9-18-13/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIQJHMKDPBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
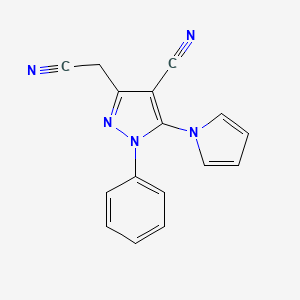
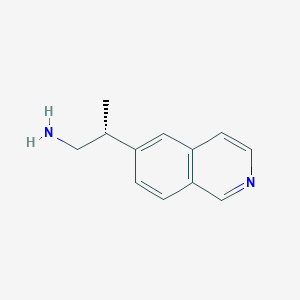

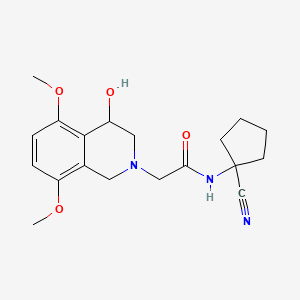
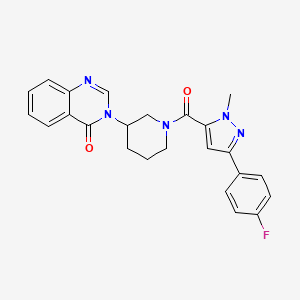

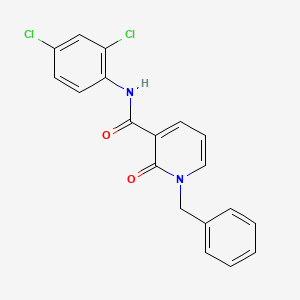
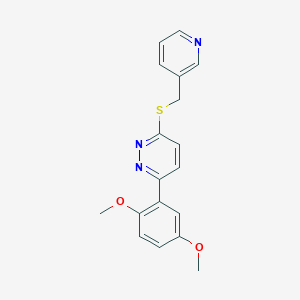
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
